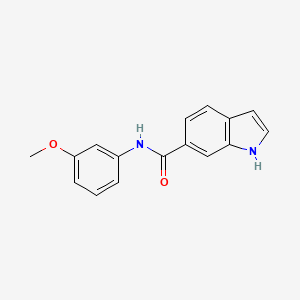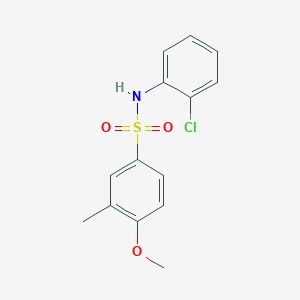
N-(3,5-dichlorophenyl)-4-methoxy-3-methylbenzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3,5-dichlorophenyl)-4-methoxy-3-methylbenzenesulfonamide, also known as DCM, is a sulfonamide compound that has been widely used in scientific research. DCM is a white crystalline powder that is soluble in organic solvents such as chloroform, acetone, and ethyl acetate.
作用机制
N-(3,5-dichlorophenyl)-4-methoxy-3-methylbenzenesulfonamide is thought to inhibit ion channels and transporters by binding to a specific site on the protein. The binding of N-(3,5-dichlorophenyl)-4-methoxy-3-methylbenzenesulfonamide causes a conformational change in the protein, which leads to a decrease in its activity. The exact mechanism of action of N-(3,5-dichlorophenyl)-4-methoxy-3-methylbenzenesulfonamide is still being studied.
Biochemical and Physiological Effects:
N-(3,5-dichlorophenyl)-4-methoxy-3-methylbenzenesulfonamide has been shown to have a variety of biochemical and physiological effects. It has been shown to decrease the activity of ENaC and CFTR, which are important for salt and water transport in the body. N-(3,5-dichlorophenyl)-4-methoxy-3-methylbenzenesulfonamide has also been shown to inhibit the activity of Nav1.7, which is involved in pain sensation. In addition, N-(3,5-dichlorophenyl)-4-methoxy-3-methylbenzenesulfonamide has been shown to affect the function of transporters such as OAT and OCT, which are important for drug metabolism and elimination.
实验室实验的优点和局限性
One advantage of using N-(3,5-dichlorophenyl)-4-methoxy-3-methylbenzenesulfonamide in lab experiments is its high potency. N-(3,5-dichlorophenyl)-4-methoxy-3-methylbenzenesulfonamide has been shown to be effective at low concentrations, which makes it a useful tool for studying ion channels and transporters. Another advantage is its selectivity. N-(3,5-dichlorophenyl)-4-methoxy-3-methylbenzenesulfonamide has been shown to selectively inhibit certain ion channels and transporters, which allows researchers to study their specific functions. One limitation of using N-(3,5-dichlorophenyl)-4-methoxy-3-methylbenzenesulfonamide is its potential toxicity. N-(3,5-dichlorophenyl)-4-methoxy-3-methylbenzenesulfonamide has been shown to be toxic to some cell types, which can limit its use in certain experiments.
未来方向
There are several future directions for research on N-(3,5-dichlorophenyl)-4-methoxy-3-methylbenzenesulfonamide. One direction is to study its effects on other ion channels and transporters. N-(3,5-dichlorophenyl)-4-methoxy-3-methylbenzenesulfonamide has been shown to inhibit several important ion channels and transporters, but its effects on other proteins are still unknown. Another direction is to study the structure-activity relationship of N-(3,5-dichlorophenyl)-4-methoxy-3-methylbenzenesulfonamide. By modifying the structure of N-(3,5-dichlorophenyl)-4-methoxy-3-methylbenzenesulfonamide, researchers may be able to create more potent and selective inhibitors of ion channels and transporters. Finally, researchers may also study the potential therapeutic applications of N-(3,5-dichlorophenyl)-4-methoxy-3-methylbenzenesulfonamide. Its ability to inhibit ion channels and transporters may make it a useful tool for treating diseases such as hypertension, cystic fibrosis, and pain.
合成方法
N-(3,5-dichlorophenyl)-4-methoxy-3-methylbenzenesulfonamide can be synthesized by reacting 3,5-dichloroaniline with 4-methoxy-3-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction takes place in an organic solvent such as dichloromethane or chloroform. The resulting product is then purified by recrystallization or column chromatography.
科学研究应用
N-(3,5-dichlorophenyl)-4-methoxy-3-methylbenzenesulfonamide has been used in scientific research as a tool to study ion channels and transporters. It has been shown to inhibit the activity of several ion channels, including the epithelial sodium channel (ENaC), the cystic fibrosis transmembrane conductance regulator (CFTR), and the voltage-gated sodium channel (Nav1.7). N-(3,5-dichlorophenyl)-4-methoxy-3-methylbenzenesulfonamide has also been used to study the function of transporters such as the organic anion transporter (OAT) and the organic cation transporter (OCT).
属性
IUPAC Name |
N-(3,5-dichlorophenyl)-4-methoxy-3-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13Cl2NO3S/c1-9-5-13(3-4-14(9)20-2)21(18,19)17-12-7-10(15)6-11(16)8-12/h3-8,17H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLDRRALVJNNAFF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)NC2=CC(=CC(=C2)Cl)Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13Cl2NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[Methyl-(5-methylthiophen-2-yl)sulfonylamino]propanoic acid](/img/structure/B7499164.png)



![2-amino-N-[(2-chlorophenyl)methyl]-N-cyclopentylacetamide](/img/structure/B7499198.png)
![4-(4-methoxyphenyl)-3-methyl-5-[(2-phenoxyethyl)sulfanyl]-4H-1,2,4-triazole](/img/structure/B7499202.png)

![2-[(4-Ethoxyphenyl)methyl-(2-methoxyethyl)amino]acetic acid](/img/structure/B7499218.png)




![4-[(2-Methyl-4-nitrophenyl)sulfonylamino]benzoic acid](/img/structure/B7499234.png)
![3-[(4-Methoxy-2,5-dimethylphenyl)sulfonyl-methylamino]propanoic acid](/img/structure/B7499252.png)